BW 755C vs. Benoxaprofen: 100-Fold Superior Potency in 5-Lipoxygenase Inhibition in Human Neutrophils
In a direct head-to-head comparison using human polymorphonuclear leukocytes (PMN), BW 755C (IC50 = 1.7 × 10⁻⁶ M) was approximately 100 times more potent than benoxaprofen (IC50 = 1.6 × 10⁻⁴ M) at inhibiting leukotriene B₄ synthesis when stimulated with serum-treated zymosan (STZ) [1]. Under calcium ionophore A23187 stimulation, the potency difference narrowed but BW 755C remained approximately 5-fold more potent [1]. This demonstrates that benoxaprofen, despite being marketed as a lipoxygenase inhibitor, is functionally a selective COX inhibitor under physiologically relevant stimulation conditions [1].
| Evidence Dimension | 5-Lipoxygenase inhibition (LTB₄ synthesis) |
|---|---|
| Target Compound Data | IC50 = 1.7 × 10⁻⁶ M |
| Comparator Or Baseline | Benoxaprofen: IC50 = 1.6 × 10⁻⁴ M |
| Quantified Difference | BW 755C is ~100-fold more potent |
| Conditions | Human PMN stimulated with serum-treated zymosan (STZ); LTB₄ measured by RIA |
Why This Matters
Selecting benoxaprofen as a 5-LO inhibitor yields false-negative results in STZ-stimulated systems; BW 755C provides verifiable 5-LO blockade under the same conditions.
- [1] Salmon JA, et al. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase. Prostaglandins. 1985 Mar;29(3):377-85. View Source
